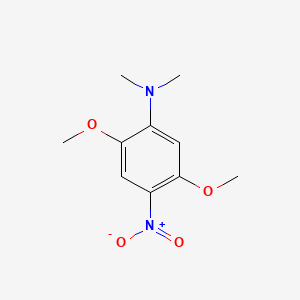

Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro-

説明

特性

CAS番号 |

71550-50-0 |

|---|---|

分子式 |

C10H14N2O4 |

分子量 |

226.23 g/mol |

IUPAC名 |

2,5-dimethoxy-N,N-dimethyl-4-nitroaniline |

InChI |

InChI=1S/C10H14N2O4/c1-11(2)7-5-10(16-4)8(12(13)14)6-9(7)15-3/h5-6H,1-4H3 |

InChIキー |

JSOVAHGEPQCHNC-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=CC(=C(C=C1OC)[N+](=O)[O-])OC |

製品の起源 |

United States |

準備方法

Catalytic Reduction of Nitro Compounds

One of the primary methods for synthesizing benzenamine involves the catalytic reduction of 4-chloro-2,5-dimethoxy-1-nitrobenzene. This process typically employs hydrogen in the presence of a catalyst such as platinum on carbon or palladium.

- Starting Material: 4-chloro-2,5-dimethoxy-1-nitrobenzene

- Catalyst: Platinum on carbon or palladium

- Conditions:

- Temperature: 80°C to 110°C

- Pressure: 5 to 20 bar

- Solvent: Aromatic solvents like xylene

- The nitro group undergoes reduction to form an amine.

- The reaction is carried out under hydrogen atmosphere; hydrogen is injected until no further decrease in pressure occurs.

- The catalyst is filtered off under nitrogen after completion, and the product is precipitated from water.

Yield and Purity:

This method can achieve yields up to 99% with high purity levels when proper conditions are maintained.

Direct N-Methylation

An alternative approach involves direct N-methylation of the resultant amine using paraformaldehyde and a suitable base.

- Starting Material: Resultant amine from catalytic reduction

- Reagents: Paraformaldehyde, base (e.g., sodium carbonate)

- Conditions:

- Temperature: 40°C to 150°C

- Reaction time: 4 to 24 hours

- The amine reacts with paraformaldehyde in the presence of a base to form N,N-dimethylated products.

- The reaction conditions must be optimized to prevent side reactions.

Yield and Purity:

This method also provides good yields, although specific yield percentages vary based on reaction conditions.

| Method | Starting Material | Catalyst/Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Catalytic Reduction | 4-chloro-2,5-dimethoxy-1-nitrobenzene | Platinum on carbon | 80°C to 110°C, 5 to 20 bar | Up to 99% | High |

| Direct N-Methylation | Resultant amine | Paraformaldehyde, sodium carbonate | 40°C to 150°C | Variable | Variable |

Recent studies have focused on optimizing these preparation methods for better efficiency and lower environmental impact. For instance:

化学反応の分析

反応の種類:

還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用するか、塩化スズ(II)などの化学還元剤を使用することで、アミノ基に還元することができます。

酸化: メトキシ基は、強い酸化条件下で、対応するキノンを形成するように酸化することができます。

置換: この化合物は、求電子置換反応を起こすことができ、ニトロ基は不活性化基として作用し、求電子試薬をニトロ基に対してメタ位に誘導します。

一般的な試薬と条件:

還元: 水素ガス、パラジウム触媒、塩化スズ(II)。

酸化: 過マンガン酸カリウム、三酸化クロム。

置換: 臭素、塩素、ニトロ化剤などの求電子試薬。

主な生成物:

還元: 2,5-ジメトキシ-N,N-ジメチル-4-アミノベンゼンアミン。

酸化: 2,5-ジメトキシベンゾキノン誘導体。

置換: 使用される求電子試薬に応じて、さまざまな置換誘導体。

科学的研究の応用

Chemical Synthesis

Reagent in Organic Synthesis

Benzenamine derivatives are widely used as reagents in organic synthesis. The compound can serve as a precursor for the synthesis of more complex molecules, including dyes and pigments. Its ability to undergo various chemical reactions such as nitration, diazotization, and azo coupling makes it versatile in synthetic pathways .

Industrial Applications

In industrial settings, benzenamine derivatives are employed in the production of dyes and pigments. The compound's structural properties allow it to be utilized in the formulation of colorants for textiles, plastics, and coatings .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of derivatives of 2,5-dimethoxy-4-nitroaniline. Research indicates that these compounds can induce apoptosis in cancer cells, making them candidates for further drug development .

Enzyme Interaction Studies

The compound has been utilized in screening assays to study enzyme interactions, particularly with arylamine N-acetyltransferase. This enzyme is crucial for drug metabolism and detoxification processes in humans .

Medicinal Chemistry

Lead Compound for Drug Development

Benzenamine derivatives have been investigated for their therapeutic properties. The unique functional groups present in the compound facilitate interactions with biological targets, potentially leading to new drug candidates .

Mechanism of Action

The mechanism of action involves the reduction of the azo group to form reactive intermediates that can interact with various biological molecules. This interaction may lead to diverse biochemical effects depending on the specific biological system studied .

Case Studies

作用機序

類似化合物の比較

類似化合物:

- N,N-ジメチル-4-ニトロベンゼンアミン

- 2,5-ジメトキシアニリン

- 4-ニトロアニリン

比較:

- N,N-ジメチル-4-ニトロベンゼンアミン にはメトキシ基がないため、特定の置換反応では反応性が低くなります。

- 2,5-ジメトキシアニリン にはニトロ基がないため、反応性と用途が異なります。

- 4-ニトロアニリン にはメトキシ基とジメチルアミノ基の両方がないため、合成における汎用性が低くなります。

独自性: 2,5-ジメトキシ-N,N-ジメチル-4-ニトロベンゼンアミン は、電子供与性のメトキシ基と電子求引性のニトロ基の両方が存在することにより、さまざまな化学反応や用途で利用できる反応性のバランスを提供するという点で、ユニークです。

類似化合物との比較

Structural and Functional Group Analysis

Table 1 highlights key structural differences between the target compound and analogs:

Physical Properties

Table 2 compares physical properties based on available

Chemical Reactivity and Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups :

- The nitro group at position 4 strongly deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to analogs with chloro () or methyl groups .

- The methoxy groups at positions 2 and 5 donate electrons via resonance, partially counteracting the nitro group’s deactivation. This duality may activate specific ring positions for nucleophilic attack.

Comparison with N,N-Dimethyl-4-nitroaniline :

Comparison with 25B-NBOMe :

Research Findings and Key Observations

Synthetic Pathways :

- The target compound can be synthesized via sequential nitration, methoxylation, and dimethylation of aniline derivatives, similar to methods for N,N-Dimethyl-4-nitroaniline .

Spectroscopic Characteristics :

- The nitro group’s strong UV absorption (~260–300 nm) and methoxy groups’ IR stretches (~1250 cm⁻¹) align with analogs like (E)-4-methoxy-N-(4-nitrobenzylidene)aniline .

生物活性

Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro- (commonly referred to as 2,5-Dimethoxy-4-nitroaniline) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,5-Dimethoxy-4-nitroaniline is characterized by the following features:

- Molecular Formula : C₈H₁₀N₂O₄

- Molecular Weight : 186.18 g/mol

- Chemical Structure :

This compound contains two methoxy groups and a nitro group attached to an aniline structure, which contributes to its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of 2,5-Dimethoxy-4-nitroaniline exhibit potent anticancer properties. For instance, compounds synthesized from this base structure have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line Tested | IC₅₀ (μM) |

|---|---|---|

| Compound A | MDA-MB-231 (breast cancer) | 0.96 |

| Compound B | HT-29 (colon cancer) | 2.14 |

These findings indicate that modifications to the base compound can enhance its anticancer efficacy, particularly through the introduction of electron-donating groups which improve activity .

2. Anti-inflammatory Activity

The anti-inflammatory potential of 2,5-Dimethoxy-4-nitroaniline has been explored in various models. Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6.

| Study | Model | Result |

|---|---|---|

| Study A | LPS-induced mouse model | Significant reduction in TNFα and IL-6 production |

| Study B | In vitro human cell lines | IC₅₀ = 1.8 μM for IL-6 inhibition |

The compound's ability to modulate inflammatory pathways makes it a candidate for further development in treating inflammatory diseases .

3. Enzyme Inhibition

2,5-Dimethoxy-4-nitroaniline has also been studied for its enzyme inhibitory properties. Notably, it has shown potential as an inhibitor of monoamine oxidase B (MAO-B), which is significant for neurodegenerative diseases.

| Enzyme Target | IC₅₀ (μM) |

|---|---|

| MAO-B | 2.68 |

This inhibition can lead to increased levels of neurotransmitters such as dopamine, suggesting therapeutic applications in conditions like Parkinson's disease .

Case Study 1: Anticancer Efficacy

In a study focusing on the synthesis of hybrid compounds derived from 2,5-Dimethoxy-4-nitroaniline, researchers observed that certain derivatives exhibited enhanced anticancer activity against breast and colon cancer cell lines. The study concluded that structural modifications significantly impacted the cytotoxic profiles of these compounds .

Case Study 2: Anti-inflammatory Mechanism

Another investigation utilized an LPS-induced inflammation model in mice to evaluate the anti-inflammatory effects of 2,5-Dimethoxy-4-nitroaniline. Results indicated a marked decrease in inflammatory markers when treated with the compound compared to controls, highlighting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key structural features of Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro- that influence its reactivity in organic synthesis?

- The compound’s benzene ring is substituted with electron-donating methoxy groups (2,5-positions), a nitro group (4-position, electron-withdrawing), and a dimethylamino group (N,N-dimethyl). These substituents create a polarized electronic environment, favoring electrophilic substitution at electron-rich positions and nucleophilic reactions at electron-deficient sites. Computational studies (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What synthetic strategies are recommended for preparing Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro-?

- A stepwise approach is typical:

Nitration : Introduce the nitro group to 2,5-dimethoxybenzenamine under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration).

Methylation : Protect the amine via N,N-dimethylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound?

- ¹H NMR : Methoxy groups (~δ 3.8–4.0 ppm), aromatic protons (split patterns due to substituents), and dimethylamino protons (δ ~2.8–3.2 ppm).

- IR : Stretching vibrations for nitro (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and methoxy (~1250 cm⁻¹).

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the compound’s stability during storage and reactions?

- The nitro group increases sensitivity to light and heat. Store in amber vials at –20°C under inert gas. Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound via dipole interactions but may accelerate decomposition at elevated temperatures. Kinetic studies using UV-Vis spectroscopy can monitor degradation rates under varying conditions .

Q. What computational methods are effective in predicting the compound’s reactivity in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitro group directs electrophiles to the ortho/para positions of the methoxy groups.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., Suzuki-Miyaura coupling). Validate with experimental yields and HPLC-MS intermediates .

Q. How can contradictions in reported melting points (e.g., 157–201°C) be resolved?

- Discrepancies may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to determine the true melting point and thermogravimetric analysis (TGA) to assess purity. Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs .

Methodological Challenges

Q. What strategies mitigate side reactions during functionalization of the dimethylamino group?

- Protection : Temporarily convert the dimethylamino group to a less reactive moiety (e.g., Boc-protected amine).

- Catalysis : Use Pd/Cu catalysts for selective C–N bond formation without disturbing the nitro group. Monitor reaction progress via TLC or in-situ FTIR .

Q. How to analyze the compound’s electrochemical behavior for applications in conductive polymers?

- Perform cyclic voltammetry (CV) in anhydrous acetonitrile with a supporting electrolyte (e.g., TBAPF₆). The nitro group’s reduction potential (~–1.2 V vs. Ag/AgCl) and methoxy groups’ oxidation peaks (~+1.5 V) inform electron-transfer mechanisms. Compare with DFT-predicted redox potentials .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。